N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide
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Overview
Description
N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide is a compound that belongs to the class of thiourea derivatives
Preparation Methods
The synthesis of N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenol to yield the desired product. The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its anti-inflammatory and antimicrobial properties.
Industry: The compound is used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may interfere with the signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide can be compared with other thiourea derivatives such as:
- N-[(2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide
- N-[(2-hydroxyphenyl)carbamothioyl]-2,2-dimethylpropanamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-6-2-3-7-11(10)14(19)17-15(20)16-12-8-4-5-9-13(12)18/h2-9,18H,1H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJGDGCSLKFKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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